molecular formula C18H20N2O3 B5856305 N,N-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide

N,N-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide

Cat. No. B5856305
M. Wt: 312.4 g/mol
InChI Key: LTEDEVBAWDEAGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N,N-Dimethyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide involves complex chemical reactions, as demonstrated in related research. For instance, a 7-step sequence was employed for the synthesis of a structurally related compound, showcasing the intricate methodologies required for these chemicals. This process involved selective methylation, chlorination, hydrolysis, and condensation reactions, highlighting the compound's complex synthetic pathway and the precision required in its creation (Standridge & Swigor, 1991).

Molecular Structure Analysis

The molecular structure of related benzamide compounds has been extensively analyzed through experimental and theoretical methods. X-ray diffraction, IR spectroscopy, and quantum chemical computation have been utilized to determine the crystalline structure, molecular geometry, and electronic properties. These studies provide insight into the compound's stability, reactivity, and potential interactions with biological molecules, emphasizing the importance of detailed molecular structure analysis (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs are crucial for understanding its reactivity and potential applications. For example, the synthesis of N-aryl(phenoxy, benzylidene)acetyl-1,4-benzoquinone monoimines showcases the reactivity of related compounds with aminophenols, highlighting the diversity of chemical reactions that these compounds can undergo and their potential biological activity (Avdeenko et al., 2012).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, are critical for their application in different fields. Studies have shown that related polyamides exhibit excellent solubility in various solvents, which is essential for their use in polymer science and engineering applications. This solubility is attributed to the presence of specific functional groups and the overall molecular structure, which also affects other physical properties like glass transition temperatures (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including this compound, are influenced by their molecular structure and functional groups. These properties determine the compound's reactivity, stability, and interaction with other molecules. For instance, the oxidation of related indoles with m-chloroperbenzoic acid results in the formation of o-aminophenol derivatives, demonstrating the oxidative reactivity and potential for producing a variety of chemical structures from a single precursor (Hino et al., 1983).

Safety and Hazards

The safety data sheet for a related compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is advised against use in food, drugs, pesticides, or biocidal products . In case of exposure, it is recommended to get medical attention/advice .

properties

IUPAC Name

N,N-dimethyl-4-[[2-(3-methylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-5-4-6-16(11-13)23-12-17(21)19-15-9-7-14(8-10-15)18(22)20(2)3/h4-11H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEDEVBAWDEAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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